4-(p-Hydroxyanilino)benzaldehyde
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Overview
Description
4-(p-Hydroxyanilino)benzaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-(p-hydroxyanilino) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(p-Hydroxyanilino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(p-Hydroxyanilino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: 4-(p-Hydroxyanilino)benzoic acid.
Reduction: 4-(p-Hydroxyanilino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(p-Hydroxyanilino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(p-Hydroxyanilino)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A simpler derivative with only a hydroxyl group attached to the benzaldehyde.
4-(p-Methoxyanilino)benzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
4-(p-Aminoanilino)benzaldehyde: Contains an amino group instead of a hydroxy group
Uniqueness
4-(p-Hydroxyanilino)benzaldehyde is unique due to the presence of both an aldehyde and a hydroxyanilino group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
69766-36-5 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(4-hydroxyanilino)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H |
InChI Key |
NSFVFQKFOIZIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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